molecular formula C16H16N4O4S2 B14996641 Ethyl 2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetate

Ethyl 2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetate

Cat. No.: B14996641
M. Wt: 392.5 g/mol
InChI Key: SFGDFILDDXJKST-UHFFFAOYSA-N
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Description

ETHYL 2-{[6,8-DIMETHYL-5,7-DIOXO-2-(THIOPHEN-2-YL)-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}ACETATE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings. This particular compound features a diazino[4,5-d]pyrimidine core, which is a fused ring system containing nitrogen and sulfur atoms. The presence of the thiophene ring adds to its complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[6,8-DIMETHYL-5,7-DIOXO-2-(THIOPHEN-2-YL)-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common approach is the condensation of a thiophene derivative with a diazino[4,5-d]pyrimidine precursor under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently. The final step usually involves esterification to introduce the ethyl acetate group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be precisely controlled. The use of continuous flow reactors might also be explored to enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[6,8-DIMETHYL-5,7-DIOXO-2-(THIOPHEN-2-YL)-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the diazino[4,5-d]pyrimidine core can be reduced to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl groups can produce the corresponding alcohols.

Scientific Research Applications

ETHYL 2-{[6,8-DIMETHYL-5,7-DIOXO-2-(THIOPHEN-2-YL)-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}ACETATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of ETHYL 2-{[6,8-DIMETHYL-5,7-DIOXO-2-(THIOPHEN-2-YL)-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-{[6,8-DIMETHYL-5,7-DIOXO-2-(FURAN-2-YL)-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}ACETATE
  • ETHYL 2-{[6,8-DIMETHYL-5,7-DIOXO-2-(PYRIDIN-2-YL)-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}ACETATE

Uniqueness

The uniqueness of ETHYL 2-{[6,8-DIMETHYL-5,7-DIOXO-2-(THIOPHEN-2-YL)-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}ACETATE lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. The presence of the thiophene ring, in particular, can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H16N4O4S2

Molecular Weight

392.5 g/mol

IUPAC Name

ethyl 2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetate

InChI

InChI=1S/C16H16N4O4S2/c1-4-24-10(21)8-26-14-11-13(19(2)16(23)20(3)15(11)22)17-12(18-14)9-6-5-7-25-9/h5-7H,4,8H2,1-3H3

InChI Key

SFGDFILDDXJKST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=CS3

Origin of Product

United States

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